molecular formula C7H3F2NS B6168196 4,7-difluoro-1,3-benzothiazole CAS No. 1260382-48-6

4,7-difluoro-1,3-benzothiazole

Cat. No. B6168196
CAS RN: 1260382-48-6
M. Wt: 171.2
InChI Key:
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Description

4,7-Difluoro-1,3-benzothiazole is a synthetic organic compound . It is used in the synthesis of light-emitting and conducting polymers for organic electronics . It is also used for pharmaceutical testing .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A Schiff base probe was designed and successfully synthesized for the exclusive detection of 1,3-diaminopropane .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .


Chemical Reactions Analysis

Benzothiazole derivatives have shown interesting properties in chemical reactions. They have been used in the synthesis of a variety of a broad range of benzimidazoles, benzothiazoles, and quinazolines . They have also shown significant inhibitory concentrations compared with standard reference drugs .

Scientific Research Applications

Organic Electronics

Benzothiazole derivatives are used as building blocks for the synthesis of light-emitting diodes (LEDs) and conducting polymers in organic electronics .

Anticancer and Anti-inflammatory Agents

Some benzothiazole compounds have shown promising results as dual anticancer and anti-inflammatory agents . This indicates potential in pharmaceutical research for developing new medications .

Biomedical Applications

The benzothiazole nucleus is known for its versatility in biological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant , and antidiabetic properties. This makes it a valuable compound in biomedical research .

Synthetic Pathways

Benzothiazole derivatives are synthesized through various pathways like diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are crucial for creating new compounds with potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

4,7-Difluoro-1,3-benzothiazole is a benzothiazole derivative, which has been found to have significant biological activity. The primary targets of this compound are often proteins or enzymes that play crucial roles in various biological processes. For instance, benzothiazole derivatives have been reported to inhibit the DprE1 enzyme, which is a key target in anti-tubercular activity .

Mode of Action

The mode of action of 4,7-difluoro-1,3-benzothiazole involves its interaction with its target proteins or enzymes, leading to changes in their function. For example, benzothiazole derivatives can bind to the active site of the DprE1 enzyme, inhibiting its function and thereby exerting anti-tubercular activity

Biochemical Pathways

The biochemical pathways affected by 4,7-difluoro-1,3-benzothiazole are largely dependent on its target of action. In the case of DprE1 inhibition, the compound affects the biochemical pathway involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The inhibition of this pathway leads to downstream effects such as the disruption of cell wall synthesis, which can result in the death of the bacteria.

Result of Action

The result of the action of 4,7-difluoro-1,3-benzothiazole is primarily observed at the molecular and cellular levels. By inhibiting the function of its target enzyme, the compound disrupts essential biological processes, such as cell wall synthesis in Mycobacterium tuberculosis. This disruption can lead to the death of the bacteria, thereby exerting an anti-tubercular effect .

Future Directions

Benzothiazole derivatives have garnered significant attention due to their potential applications in various fields of research and industry . They have shown promise in the development of novel antibiotics to control resistance problems . They also hold promising solutions in quality control and can help in mitigating health hazards .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-difluoro-1,3-benzothiazole involves the reaction of 2-amino-4,7-difluorobenzothiazole with a suitable reagent to introduce a fluorine atom at position 3 of the benzothiazole ring.", "Starting Materials": [ "2-amino-4,7-difluorobenzothiazole", "Suitable reagent for fluorination" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,7-difluorobenzothiazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add the suitable reagent for fluorination, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water or a suitable quenching agent such as sodium bisulfite.", "Step 5: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1260382-48-6

Product Name

4,7-difluoro-1,3-benzothiazole

Molecular Formula

C7H3F2NS

Molecular Weight

171.2

Purity

94

Origin of Product

United States

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